![molecular formula C20H12N4O6 B078599 9,10-Anthracenedione, 1-amino-4-[(2,4-dinitrophenyl)amino]- CAS No. 14449-97-9](/img/structure/B78599.png)
9,10-Anthracenedione, 1-amino-4-[(2,4-dinitrophenyl)amino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Anthracenedione, 1-amino-4-[(2,4-dinitrophenyl)amino]-, commonly known as DNP, is a chemical compound that has been widely used in scientific research. DNP is a yellow crystalline solid that is soluble in organic solvents such as acetone and ethanol. DNP has been used in various scientific fields such as biochemistry, pharmacology, and toxicology.
Wirkmechanismus
DNP acts as an uncoupler of oxidative phosphorylation by disrupting the proton gradient across the inner mitochondrial membrane. DNP allows protons to leak across the membrane, which reduces the efficiency of ATP production. This leads to an increase in metabolic rate and heat production, which can be used to study the metabolic rate of cells and organisms.
Biochemische Und Physiologische Effekte
DNP has been shown to have various biochemical and physiological effects. DNP can increase metabolic rate and heat production, which can be used to study the metabolic rate of cells and organisms. DNP can also induce apoptosis in cancer cells by disrupting mitochondrial function. However, DNP can also cause oxidative stress and damage to mitochondrial DNA, which can lead to cell death.
Vorteile Und Einschränkungen Für Laborexperimente
DNP has several advantages for lab experiments. DNP is a potent uncoupler of oxidative phosphorylation, which means that it can disrupt mitochondrial function in a dose-dependent manner. DNP can also be used to study the metabolic rate of cells and organisms. However, DNP has several limitations. DNP can cause oxidative stress and damage to mitochondrial DNA, which can lead to cell death. DNP can also be toxic to cells and organisms at high concentrations.
Zukünftige Richtungen
There are several future directions for the use of DNP in scientific research. DNP can be used to study the role of mitochondria in various biological processes such as aging, disease, and metabolism. DNP can also be used to study the mechanism of action of various drugs and toxins that affect mitochondrial function. Additionally, DNP can be used to develop new therapies for diseases such as cancer and obesity. However, further research is needed to fully understand the potential benefits and limitations of DNP in scientific research.
Conclusion:
DNP is a chemical compound that has been widely used in scientific research due to its unique properties. DNP is a potent uncoupler of oxidative phosphorylation, which means that it can disrupt mitochondrial function in a dose-dependent manner. DNP has been used to study the role of mitochondria in various biological processes such as aging, disease, and metabolism. DNP has also been used to study the mechanism of action of various drugs and toxins that affect mitochondrial function. However, further research is needed to fully understand the potential benefits and limitations of DNP in scientific research.
Synthesemethoden
DNP can be synthesized through various methods. One of the most common methods is the reaction between anthraquinone and 2,4-dinitroaniline in the presence of a catalyst such as zinc chloride. The reaction yields DNP as a yellow solid. Another method involves the reaction between anthraquinone and 2,4-dinitrophenylhydrazine in the presence of a catalyst such as sulfuric acid. This method also yields DNP as a yellow solid.
Wissenschaftliche Forschungsanwendungen
DNP has been widely used in scientific research due to its unique properties. DNP is a potent uncoupler of oxidative phosphorylation, which means that it can disrupt the electron transport chain in mitochondria. This property has been used to study the role of mitochondria in various biological processes such as metabolism, aging, and disease. DNP has also been used to study the mechanism of action of various drugs and toxins that affect mitochondrial function.
Eigenschaften
CAS-Nummer |
14449-97-9 |
|---|---|
Produktname |
9,10-Anthracenedione, 1-amino-4-[(2,4-dinitrophenyl)amino]- |
Molekularformel |
C20H12N4O6 |
Molekulargewicht |
404.3 g/mol |
IUPAC-Name |
1-amino-4-(2,4-dinitroanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C20H12N4O6/c21-13-6-8-15(22-14-7-5-10(23(27)28)9-16(14)24(29)30)18-17(13)19(25)11-3-1-2-4-12(11)20(18)26/h1-9,22H,21H2 |
InChI-Schlüssel |
WYDBWQFSXBDNFU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)NC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)NC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])N |
Andere CAS-Nummern |
14449-97-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



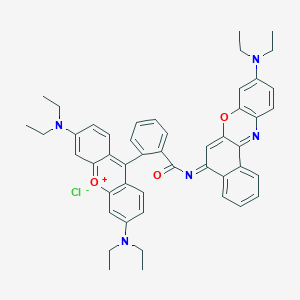
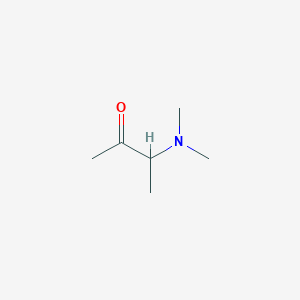


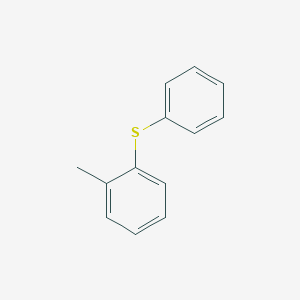
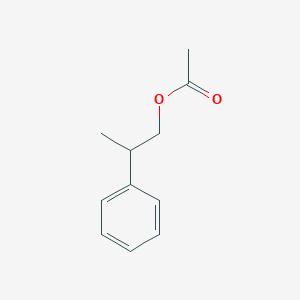
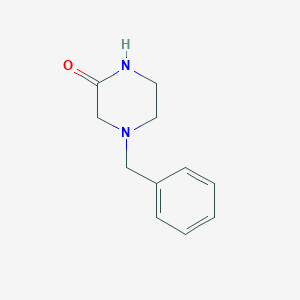
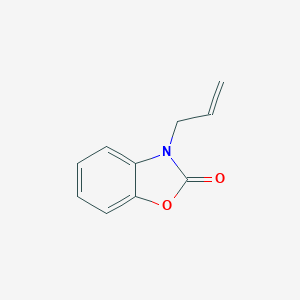
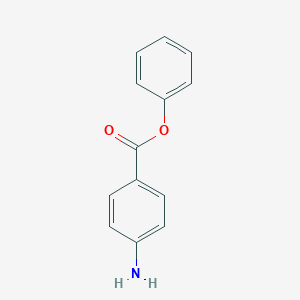
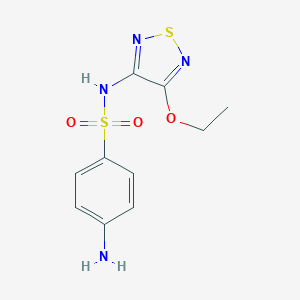
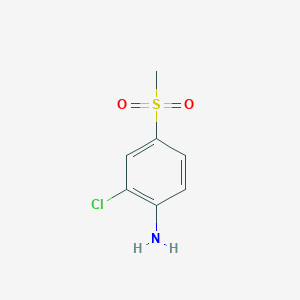
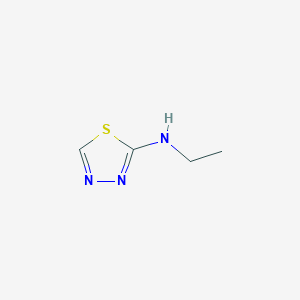
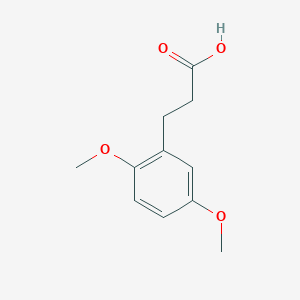
![3,3-Dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B78542.png)